molecular formula C7H7BrO3S B12629986 2-Thiophenecarboxylic acid, 5-bromo-4-(methoxymethyl)- CAS No. 1229627-41-1

2-Thiophenecarboxylic acid, 5-bromo-4-(methoxymethyl)-

Cat. No.: B12629986
CAS No.: 1229627-41-1
M. Wt: 251.10 g/mol
InChI Key: XUXQFWKSLOLZMU-UHFFFAOYSA-N
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Description

2-Thiophenecarboxylic acid, 5-bromo-4-(methoxymethyl)- is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a bromine atom at the 5-position and a methoxymethyl group at the 4-position of the thiophene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenecarboxylic acid, 5-bromo-4-(methoxymethyl)- can be achieved through several synthetic routes. One common method involves the bromination of 2-thiophenecarboxylic acid followed by the introduction of the methoxymethyl group. The reaction conditions typically include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as acetic acid or dichloromethane. The methoxymethyl group can be introduced using methoxymethyl chloride in the presence of a base like sodium hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography may also be employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

2-Thiophenecarboxylic acid, 5-bromo-4-(methoxymethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Thiophenecarboxylic acid, 5-bromo-4-(methoxymethyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Thiophenecarboxylic acid, 5-bromo-4-(methoxymethyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the methoxymethyl group can influence its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thiophenecarboxylic acid, 5-bromo-4-(methoxymethyl)- is unique due to the presence of both the bromine atom and the methoxymethyl group. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in research and industry .

Properties

CAS No.

1229627-41-1

Molecular Formula

C7H7BrO3S

Molecular Weight

251.10 g/mol

IUPAC Name

5-bromo-4-(methoxymethyl)thiophene-2-carboxylic acid

InChI

InChI=1S/C7H7BrO3S/c1-11-3-4-2-5(7(9)10)12-6(4)8/h2H,3H2,1H3,(H,9,10)

InChI Key

XUXQFWKSLOLZMU-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(SC(=C1)C(=O)O)Br

Origin of Product

United States

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